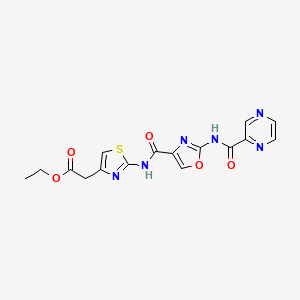

Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

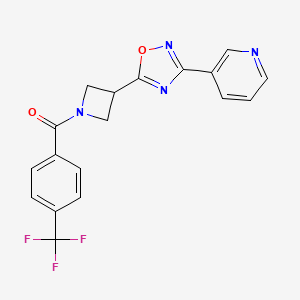

Anticancer Applications

Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate has been explored in the synthesis of novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives. These compounds have demonstrated promising anticancer activities against human cancer cell lines. Specifically, 1,2,4 triazole derivatives have shown notable efficacy, with compound 10d being identified as a lead molecule for further development in cancer treatment (Nagender et al., 2016).

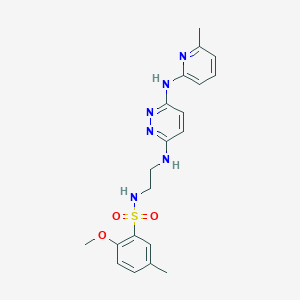

Antimicrobial Applications

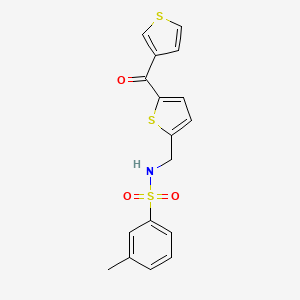

Several studies have focused on the synthesis of derivatives of this compound for antimicrobial purposes. For instance, the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives have been described, with these compounds exhibiting significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Moreover, other studies have synthesized novel heterocyclic compounds containing a sulfonamido moiety, which were found to possess high antibacterial activities (Azab et al., 2013).

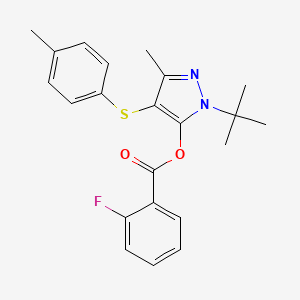

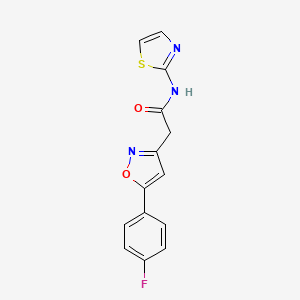

Antifungal and Antiproliferative Properties

Research has also been conducted on the synthesis of thiazole compounds using ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, demonstrating antiproliferative activity against breast cancer cells (Sonar et al., 2020). Additionally, compounds such as 6-hetaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown fungicidal activity, pointing to their potential application in antifungal treatments (El-Telbani et al., 2007).

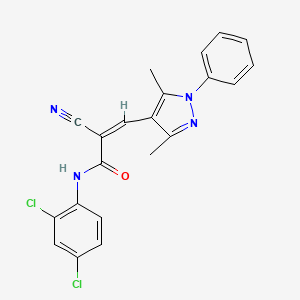

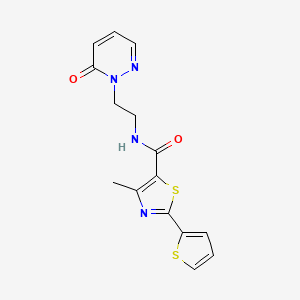

Anti-inflammatory Properties

The synthesis of 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates has indicated promising anti-inflammatory activities, showcasing the potential therapeutic applications of these compounds in treating inflammation-related disorders (Yuvaraj et al., 2014).

Wirkmechanismus

Target of Action

It’s known that thiazole derivatives, which etaa is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors . The specific interaction of ETAA with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit good bioavailability . .

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, suppression of viral replication, increased diuresis, reduced convulsions, neuroprotection, and inhibition of tumor growth .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[[2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O5S/c1-2-26-12(23)5-9-8-28-16(19-9)22-14(25)11-7-27-15(20-11)21-13(24)10-6-17-3-4-18-10/h3-4,6-8H,2,5H2,1H3,(H,19,22,25)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYVNGVGWDJZFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methyloxetan-3-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2923112.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2923113.png)

![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2923114.png)

![Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2923117.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2923134.png)